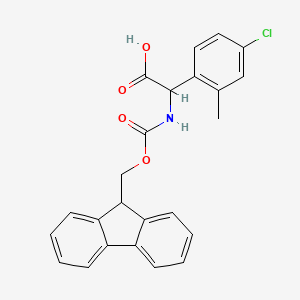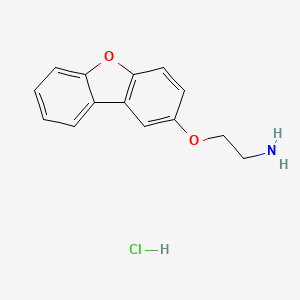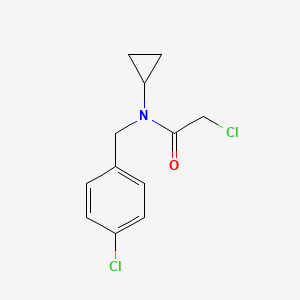
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline (8-DMTHQ) is a synthetic heterocyclic compound that has been studied for its potential applications in scientific research. It is a fluorinated analog of tetrahydroquinoline (THQ) and is a member of the quinoline family of compounds. 8-DMTHQ has been studied for its potential use in laboratory experiments and research applications due to its unique properties, such as its ability to act as an agonist for certain receptors and its high solubility in water.
Scientific Research Applications
Insights of 8-Hydroxyquinolines in Medicinal Chemistry
8-Hydroxyquinoline (8-HQ) derivatives, including compounds structurally related to 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline, have been extensively studied for their significant biological activities. These activities span across anti-cancer, HIV, neurodegenerative disorders, and more, due to their metal chelation properties. The synthetic modification of 8-hydroxyquinoline aims at developing target-based broad spectrum drug molecules for treating several life-threatening diseases. This research highlights the medicinal chemists' interest in 8-hydroxyquinoline derivatives for novel and pharmacologically potent agents for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
Tetrahydroisoquinolines in Therapeutics
The therapeutic applications of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, closely related to the compound of interest, have been patented for various activities including cancer, malaria, central nervous system (CNS) disorders, and cardiovascular diseases. This review underscores the THIQ derivatives synthesized for their therapeutic activities, showcasing their potential in drug discovery, especially for cancer and CNS disorders. It also points towards their promise as novel drug candidates with unique mechanisms of action for infectious diseases and other therapeutic activities (Singh & Shah, 2017).
Analytical Methods and Antioxidant Activity
Research into analytical methods for determining antioxidant activity also pertains to the broader category of compounds including this compound. The studies focus on the development and application of assays to assess the antioxidant capacity of complex samples, potentially including derivatives of the compound . These methodologies are crucial for evaluating the antioxidant potential of new compounds in various applications, from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).
Safety and Hazards
Safety data sheets provide information about the safety and hazards of a substance. For example, “3-(Difluoromethoxy)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The field of difluoromethylation has seen recent advances and is a topic of ongoing research . The development of new methods for difluoromethylation and the invention of multiple difluoromethylation reagents have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as zolbetuximab, target the cldn182 protein
Mode of Action
Related compounds, such as certain 8-difluoromethoxy-4-quinolone derivatives, have been found to inhibit the replication of the feline immunodeficiency virus (fiv) in cell lines . Another study suggests that sulfonamide derivatives conjugated with acetamide fragments exhibit antimicrobial and anticancer activities by inhibiting dihydrofolate reductase (DHFR) . These findings may provide some insights into the potential mode of action of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline.
Biochemical Pathways
It’s known that metabolite sensing mechanisms of major nutrients and their derivatives can be affected in the development of various cancers
Pharmacokinetics
The elimination half-life was 7 to 8 hours, independently of the doses . This information might provide some insights into the potential pharmacokinetic properties of this compound.
Result of Action
Related compounds have shown inhibitory effects on virus replication and antimicrobial and anticancer activities . These findings may provide some insights into the potential effects of this compound.
properties
IUPAC Name |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,10,13H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVCPDINIURFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OC(F)F)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2489463.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489464.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)


![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)
